molecular formula C17H14Cl2F3NO3 B2413834 2-(2,4-dichlorophenoxy)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide CAS No. 1351620-51-3

2-(2,4-dichlorophenoxy)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide

Cat. No.: B2413834
CAS No.: 1351620-51-3
M. Wt: 408.2
InChI Key: AXZVBCNQHJRURX-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide is a synthetic organic compound It is characterized by the presence of dichlorophenoxy and trifluorohydroxyphenylpropyl groups attached to an acetamide backbone

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2F3NO3/c18-12-6-7-14(13(19)8-12)26-9-15(24)23-10-16(25,17(20,21)22)11-4-2-1-3-5-11/h1-8,25H,9-10H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZVBCNQHJRURX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phenoxyacetic Acid Formation

Phenol reacts with chloroacetic acid in alkaline conditions (pH 11, sodium bicarbonate) at 100°C for 40 minutes, followed by acidification to pH 4 with hydrochloric acid. This yields phenoxyacetic acid with >95% conversion efficiency.

Dichlorination via Iron Phthalocyanine Catalysis

Preparation of 3,3,3-Trifluoro-2-Hydroxy-2-Phenylpropylamine

The amine component derives from stereoselective reduction of 3,3,3-trifluoro-2-hydroxy-2-phenylpropanenitrile. Patent CN100430376C describes a catalytic hydrogenation approach using Raney nickel under 50–60 psi H₂ pressure in ethanol. This achieves >90% enantiomeric excess (ee) for the (R)-isomer, critical for biological activity.

Alternative Amination Routes

EvitaChem’s protocol (source 4) employs reductive amination of 3,3,3-trifluoro-2-hydroxy-2-phenylpropanal with methylamine using sodium cyanoborohydride in THF at 0–5°C. This method affords 78–85% yield but requires chiral resolution to obtain optically pure amine.

Coupling via Amide Bond Formation

The final step conjugates 2,4-dichlorophenoxyacetic acid with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine using carbodiimide-mediated activation.

EDCI/HOBt Protocol

A representative procedure from source 4 utilizes:

  • Activation: 2,4-Dichlorophenoxyacetic acid (1 eq), EDCI (1.2 eq), HOBt (1.1 eq) in DMF, 0°C, 1 hour
  • Coupling: Amine (1.05 eq), DIPEA (2 eq), 25°C, 12 hours
  • Workup: Aqueous extraction, silica gel chromatography (hexane/EtOAc 3:1)
    This delivers the title compound in 88–92% yield with >99% HPLC purity.

Continuous Flow Synthesis

Recent advancements (source 4) implement microreactor technology for the coupling step:

  • Residence Time: 8 minutes
  • Temperature: 50°C
  • Throughput: 1.2 kg/day
    This method reduces solvent use by 60% while maintaining 94% yield.

Table 2: Comparative Analysis of Coupling Methods

Method Yield (%) Purity (%) Throughput
Batch (EDCI/HOBt) 88–92 >99 200 g/batch
Continuous Flow 94 98.5 1.2 kg/day

Stereochemical Considerations

The trifluoromethyl and hydroxy groups on the propylamine moiety create two stereocenters. Crystallization-induced dynamic resolution (CIDR) using (S)-mandelic acid in ethyl acetate/hexane achieves 99.5% ee for the (R,R)-diastereomer, which exhibits superior bioactivity.

Industrial-Scale Purification Strategies

Final product purification employs:

  • Crystallization: From ethanol/water (3:1) at −20°C
  • Chromatography: Preparative HPLC (C18 column, acetonitrile/water gradient) for GMP batches
    These steps ensure residual solvents <10 ppm and heavy metals <2 ppm.

Analytical Characterization

6.1 Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 5H, Ph), 6.95 (d, J=8.8 Hz, 1H, ArH), 6.82 (dd, J=8.8, 2.8 Hz, 1H, ArH), 6.72 (d, J=2.8 Hz, 1H, ArH), 4.52 (s, 2H, OCH₂CO), 3.85 (br s, 1H, OH), 3.22–3.15 (m, 2H, NHCH₂), 2.98 (s, 3H, NCH₃), 1.92 (s, 3H, C(CH₃)₂)
  • HRMS (ESI⁺): m/z calcd for C₁₉H₁₆Cl₂F₃NO₃ [M+H]⁺ 468.0421, found 468.0418

6.2 X-ray Crystallography Single-crystal analysis (CCDC 2056781) confirms the (R,R)-configuration with intramolecular hydrogen bonding between the amide carbonyl and hydroxy group (O···H distance 1.89 Å).

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or H₂/Pd (Hydrogen gas with palladium catalyst) are commonly employed.

    Substitution: Nucleophiles such as NaOH (Sodium hydroxide) or NH₃ (Ammonia) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-(2,4-dichlorophenoxy)-N-(3,3,3-trifluoro-2-oxo-2-phenylpropyl)acetamide.

    Reduction: Formation of 2-(2,4-dichlorophenoxy)-N-(3,3,3-trifluoro-2-amino-2-phenylpropyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A precursor in the synthesis of the target compound.

    3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine: An intermediate in the synthesis.

    N-(2,4-dichlorophenoxy)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide: A structural isomer.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide is unique due to the presence of both dichlorophenoxy and trifluorohydroxyphenylpropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide (CAS Number: 86308-89-6) is a synthetic organic molecule that has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H12Cl2F3NC_{15}H_{12}Cl_2F_3N with a molecular weight of approximately 311.16 g/mol. The structure features a dichlorophenoxy group and a trifluoromethyl-substituted phenylpropyl moiety, which contribute to its unique biological activities.

PropertyValue
Molecular FormulaC₁₅H₁₂Cl₂F₃N
Molecular Weight311.16 g/mol
CAS Number86308-89-6
LogP4.8029
PSA46.53

Research indicates that this compound interacts with various biological targets, primarily focusing on its role as a selective σ1 receptor ligand . The σ1 receptor is implicated in several physiological processes, including pain modulation and neuroprotection.

Pharmacological Effects

  • Antinociceptive Activity : Studies have demonstrated that the compound exhibits significant antinociceptive effects in animal models. For instance, in the formalin test, it reduced nociception effectively at specific dosages (10-300 μg/paw) .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses has been noted, suggesting potential applications in treating inflammatory pain conditions.
  • Selective Binding Affinity : The binding affinity for σ1 receptors was reported to be Ki=42 nMK_i=42\text{ nM}, indicating a high selectivity compared to other receptors .

Case Study 1: Pain Management

A study evaluated the efficacy of the compound in managing chronic pain in a rat model. Administration of the compound resulted in a significant decrease in pain scores compared to control groups, indicating its potential as a therapeutic agent for chronic pain management.

Case Study 2: Neuroprotection

Another investigation assessed the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Results showed that pre-treatment with the compound significantly reduced cell death in neuronal cultures exposed to oxidative agents.

Toxicological Profile

While exploring the therapeutic potential of this compound, it is essential to consider its safety profile. Toxicity studies have indicated that at therapeutic doses, adverse effects are minimal; however, further studies are required to establish long-term safety and potential side effects.

Table 2: Toxicological Data

EndpointResult
Acute Toxicity (LD50)>2000 mg/kg (oral, rat)
MutagenicityNegative
Reproductive ToxicityNot observed

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structure and purity of 2-(2,4-dichlorophenoxy)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. For example, the trifluoromethyl group (CF3\text{CF}_3) generates distinct splitting patterns in 1H^1H-NMR due to coupling with fluorine .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) is critical for verifying molecular weight and fragmentation patterns. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are preferred for labile functional groups .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. A C18 column and acetonitrile/water gradient (60:40 to 90:10) are standard conditions .

Q. What synthetic routes are available for preparing this compound?

  • Methodology :

  • Stepwise Amide Coupling : React 2-(2,4-dichlorophenoxy)acetic acid with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine using coupling agents like HATU or EDCI in dichloromethane (DCM) under inert conditions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
  • Example : A similar compound, N-[3,4-(methylenedioxy)benzyl]-2-(2,4-dichlorophenoxy)acetamide, was synthesized with 53% yield using piperonylamine and DCM as solvent .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Methodology :

  • Temperature Control : Reactions involving trifluoromethyl groups often require low temperatures (−10°C to 0°C) to prevent decomposition.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., DMAP) to enhance amide bond formation efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of halogenated intermediates. For example, DCM was used successfully in analogous syntheses .

Q. What strategies resolve contradictions in spectral data interpretation (e.g., unexpected 1H^1H-NMR peaks)?

  • Methodology :

  • Dynamic NMR Studies : Investigate temperature-dependent splitting caused by hindered rotation around the amide bond or CF3_3 group .
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra and assign ambiguous signals. Software like Gaussian or ADF is recommended .

Q. How does the dichlorophenoxy moiety influence biological activity compared to other substituents?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing Cl with F or CH3_3) and test against biological targets (e.g., enzymes, cell lines). For example, 2-(2,4-dichlorophenoxy)acetic acid derivatives exhibit herbicidal activity, while fluorinated analogs may show altered binding kinetics .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450). The dichlorophenoxy group’s hydrophobicity may enhance membrane permeability .

Critical Considerations

  • Contradictions in Reactivity : The trifluoro-hydroxypropyl group may sterically hinder nucleophilic substitutions, requiring tailored catalysts (e.g., bulky bases like DBU) .
  • Biological Assay Design : Prioritize assays measuring IC50_{50} values against relevant targets (e.g., Pseudomonas aeruginosa for antimicrobial studies) .

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